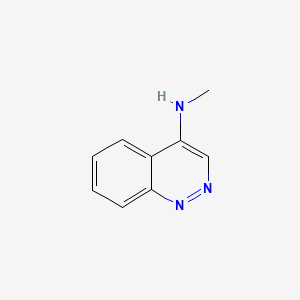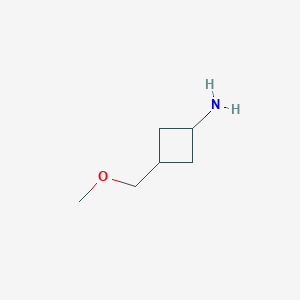
N-methylcinnolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of N-methylcinnolin-4-amine consists of a cinnolinyl group attached to a methylamine . The compound’s InChI code is 1S/C9H9N3/c1-10-9-6-11-12-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,10,12) .Chemical Reactions Analysis
Amines, including this compound, can undergo a variety of chemical reactions. For instance, they can react with carboxylic acids to form amides . They can also undergo reactions involving α-hydroxylation with cytochrome P450 .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 158.2 . The compound’s InChI code is 1S/C9H9N3/c1-10-9-6-11-12-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,10,12) .Applications De Recherche Scientifique
Expedient Synthesis Techniques
N-methyl- and N-alkylamines are crucial in both academic research and industrial production due to their roles in life-science molecules. An expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts has been developed for the selective synthesis of N-methylated and N-alkylated amines. This cost-efficient protocol allows the synthesis of various N-methyl- and N-alkylamines, amino acid derivatives, and existing drug molecules, highlighting the significance of N-methylcinnolin-4-amine in the synthesis of fine and bulk chemicals (Senthamarai et al., 2018).
Antimicrobial Applications
This compound derivatives have shown promising antimicrobial activity. New series of quinolin-8-ol analogues were synthesized and evaluated for their in vitro antimicrobial activity against both gram-positive and gram-negative organisms. Compounds derived from this compound demonstrated interesting antibacterial activity, underscoring their potential as antimicrobial agents (Sharma et al., 2008).
Catalysis and CO2 Fixation
The catalytic N-formylation and N-methylation of amines using CO2 as the carbon source represent a sustainable approach for synthesizing pharmaceuticals and natural products. Thiazolium carbene-based catalysts derived from vitamin B1 for the N-formylation and N-methylation of amines were described, showcasing the role of this compound in environmental sustainability and green chemistry (Das et al., 2016).
Pharmacokinetics and Anticancer Drugs
N-methyl-1-(2-phenethyl)imidazo[1,2-a]quinoxalin-4-amine (EAPB0203) and 1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine (EAPB0503) have emerged as promising anticancer drugs. Their pharmacokinetics, metabolism, and extensive binding to human plasma proteins, such as human serum albumin, were investigated, providing insight into the development of this compound derivatives as anticancer agents (Khier et al., 2010).
Heterocyclic Amines and Mutagenesis
The heterocyclic amines, including those related to this compound, are formed during the cooking of meats and are known mutagens and carcinogens. Their DNA adducts and implications for mutagenesis and carcinogenesis have been extensively studied, highlighting the importance of understanding these compounds' effects on health and disease (Schut & Snyderwine, 1999).
Safety and Hazards
Aromatic amines, such as N-methylcinnolin-4-amine, can pose significant health and environmental hazards. They can cause harm to human health and the environment. Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment . Exposure to amines can cause visual disturbances, which could potentially impair work efficiency and create difficulties in driving .
Propriétés
IUPAC Name |
N-methylcinnolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-10-9-6-11-12-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWMWQFXJCCGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2641287.png)

![5-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2641290.png)

![1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride](/img/structure/B2641292.png)
![3-Benzoyl-6-ethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2641293.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2641298.png)

![1-isopentyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2641301.png)

![3-[(4-Fluorophenyl)methyl]-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2641303.png)
![[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methanol](/img/structure/B2641306.png)


